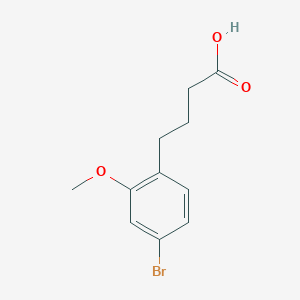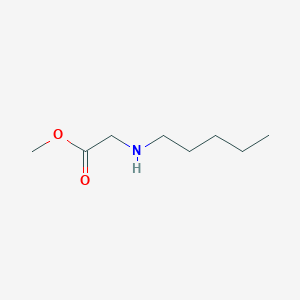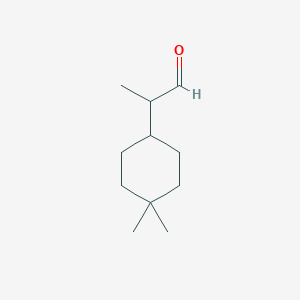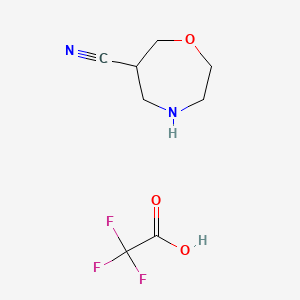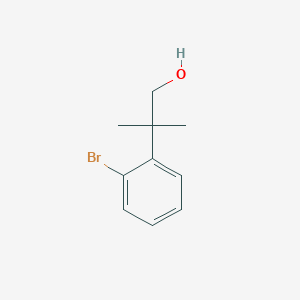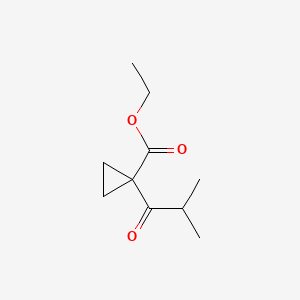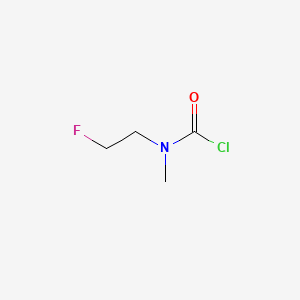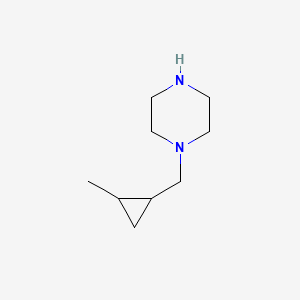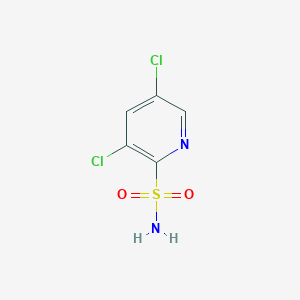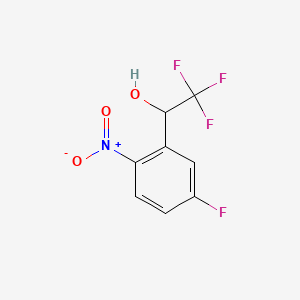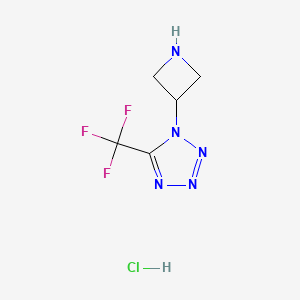
1-(azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride is a chemical compound characterized by its unique structure, which includes an azetidine ring, a trifluoromethyl group, and a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride typically involves multiple steps, starting with the formation of the azetidine ring. One common approach is the cyclization of appropriate precursors under acidic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethylating agents, followed by the formation of the tetrazole ring through cyclization reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(Azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
科学的研究の応用
1-(Azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: It may serve as a tool in biological studies, particularly in understanding enzyme mechanisms and interactions.
Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.
Industry: Its unique properties make it useful in the development of new materials and industrial processes.
作用機序
The mechanism by which 1-(azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
類似化合物との比較
1-(Azetidin-3-yl)-1H-imidazole dihydrochloride
1-(Azetidin-3-yl)-1H-pyrazol-3-amine
Uniqueness: 1-(Azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.
特性
分子式 |
C5H7ClF3N5 |
|---|---|
分子量 |
229.59 g/mol |
IUPAC名 |
1-(azetidin-3-yl)-5-(trifluoromethyl)tetrazole;hydrochloride |
InChI |
InChI=1S/C5H6F3N5.ClH/c6-5(7,8)4-10-11-12-13(4)3-1-9-2-3;/h3,9H,1-2H2;1H |
InChIキー |
PQABRLKZVUQIDM-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)N2C(=NN=N2)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


